molecular formula C10H18ClN3O3S B1447482 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 1820734-50-6

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

Cat. No.: B1447482
CAS No.: 1820734-50-6
M. Wt: 295.79 g/mol
InChI Key: XSOYBDAIHYQMCO-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a synthetic small molecule characterized by a piperidin-4-amine core functionalized with a sulfonyl-linked 3,5-dimethylisoxazole moiety and a hydrochloride counterion. The compound’s structure combines a nitrogen-rich heterocycle (piperidine) with an isoxazole sulfonate group, which confers unique electronic and steric properties. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological and biochemical studies. Notably, this compound has been listed in catalogs as a primary amine derivative but is currently marked as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOYBDAIHYQMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedure

2.1 Preparation of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

  • The sulfonyl chloride derivative is synthesized by sulfochlorination of 3,5-dimethylisoxazole.
  • The methyl groups at positions 3 and 5 increase electron density on the isoxazole ring, enhancing sulfochlorination at position 4.
  • Sulfochlorination is typically carried out using chlorosulfonic acid or sulfuryl chloride under controlled temperature to avoid overreaction.

2.2 Sulfonylation of Piperidin-4-amine

  • Piperidin-4-amine is reacted with the prepared sulfonyl chloride in an aprotic solvent such as dichloromethane or acetonitrile.
  • A base such as triethylamine or pyridine is used to scavenge the released HCl.
  • Reaction conditions are mild, often at room temperature or slightly elevated temperatures.
  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

2.3 Formation of Hydrochloride Salt

  • The free sulfonamide base is treated with hydrochloric acid in an organic solvent like ethyl acetate or directly in aqueous media.
  • This step precipitates the hydrochloride salt, which is isolated by filtration.
  • The salt form improves compound handling, storage stability, and solubility for biological assays.

Representative Experimental Data and Conditions

Step Reagents/Conditions Notes
Sulfochlorination 3,5-Dimethylisoxazole + Chlorosulfonic acid Controlled temperature, inert atmosphere
Sulfonylation Piperidin-4-amine + 3,5-dimethylisoxazole-4-sulfonyl chloride + Base (pyridine or triethylamine) in DCM or MeCN Room temperature, overnight reaction
Salt formation HCl in EtOAc or aqueous solution Precipitation of hydrochloride salt
Purification Recrystallization or column chromatography Ensures ≥95% purity

Analytical and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    ^1H NMR and ^13C NMR confirm the presence of characteristic protons and carbons of the isoxazole ring, sulfonyl group, and piperidine moiety. Signals for methyl groups on the isoxazole ring and the sulfonamide NH are diagnostic.

  • Mass Spectrometry (MS):
    High-resolution MS confirms molecular weight consistent with the sulfonylated piperidin-4-amine.

  • Infrared (IR) Spectroscopy:
    Sulfonyl S=O stretches typically appear near 1350 cm⁻¹; amine NH and hydrochloride salt formation can be inferred from characteristic N-H stretches.

  • X-ray Crystallography (if available):
    Provides unambiguous three-dimensional structure confirmation.

Research Findings and Optimization Notes

  • The electron-donating methyl groups on the isoxazole ring facilitate selective sulfochlorination at the 4-position, improving yield and regioselectivity.
  • Use of dry solvents and anhydrous conditions during sulfonylation prevents hydrolysis of sulfonyl chloride.
  • Pyridine is preferred as a base due to its dual role as acid scavenger and mild nucleophilic catalyst.
  • Hydrochloride salt formation is critical for enhancing compound stability and solubility for pharmacological evaluation.

Summary Table: Preparation Methods Comparison

Parameter Method Description Advantages Disadvantages
Sulfochlorination Chlorosulfonic acid on 3,5-dimethylisoxazole High regioselectivity Requires careful temperature control
Sulfonylation base Pyridine or triethylamine Efficient HCl scavenging Pyridine odor, toxicity concerns
Solvent Dichloromethane or acetonitrile Good solubility for reactants DCM is volatile and toxic
Salt formation HCl in EtOAc or aqueous medium Improves solubility and stability Requires careful pH control
Purification Recrystallization/column chromatography High purity achievable Time-consuming

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group in the piperidine ring undergoes protonation/deprotonation under acidic or basic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomeReference
DeprotonationNaOH, KOH (aqueous or alcoholic)Free amine released from hydrochloride salt; forms water-soluble ionic species
ProtonationHCl, H₂SO₄ (acidic media)Stabilization of the amine as a hydrochloride salt; enhanced solubility

Notes :

  • The hydrochloride salt form improves stability and solubility in polar solvents.

  • Deprotonation is critical for subsequent nucleophilic reactions involving the free amine.

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitution due to the electrophilic sulfur atom.

Reaction TypeReagents/ConditionsProducts/OutcomeReference
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)Substitution at the sulfonamide sulfur; formation of alkylated sulfonamides
AcylationAcetyl chloride, anhydridesAcetylated derivatives; modifies solubility and biological activity

Key Observations :

  • Reactions often require catalysts like DMAP or bases (e.g., triethylamine) to activate the nucleophile.

  • Steric hindrance from the 3,5-dimethylisoxazole group may slow substitution kinetics.

Hydrolysis Reactions

The sulfonamide bond (S–N) is susceptible to hydrolysis under extreme pH conditions.

Reaction TypeReagents/ConditionsProducts/OutcomeReference
Acidic HydrolysisConcentrated HCl, H₂SO₄ (reflux)Cleavage to 3,5-dimethylisoxazole-4-sulfonic acid and piperidin-4-amine
Basic HydrolysisNaOH (aqueous, 100°C)Degradation into sulfonate salts and free amine

Stability Data :

  • The compound is stable under physiological pH (6–8) but degrades rapidly in strongly acidic/basic environments.

Coupling Reactions

The free amine (after deprotonation) engages in coupling to form amides or ureas.

Reaction TypeReagents/ConditionsProducts/OutcomeReference
Amide FormationCarboxylic acids, EDC/HOBtFormation of amide derivatives with improved lipophilicity
Urea SynthesisPhosgene, substituted isocyanatesUrea-linked analogs for structure-activity relationship (SAR) studies

Example :

  • Reaction with 2-(3,5-dimethylisoxazol-4-yl)acetic acid (via EDC/HOBt) yields bis-isoxazole conjugates .

Electrophilic Aromatic Substitution

The isoxazole ring undergoes limited electrophilic substitution due to electron-donating methyl groups.

Reaction TypeReagents/ConditionsProducts/OutcomeReference
NitrationHNO₃/H₂SO₄ (0–5°C)Low-yield nitration at position 2 of the isoxazole ring
HalogenationCl₂, Br₂ (FeCl₃ catalyst)Substitution at position 2; forms dihalogenated derivatives

Notes :

  • Methyl groups at positions 3 and 5 deactivate the ring, directing electrophiles to position 2 .

Oxidation and Reduction

The amine and sulfonamide groups are redox-active.

Reaction TypeReagents/ConditionsProducts/OutcomeReference
Amine OxidationKMnO₄, H₂O₂ (acidic)Conversion to nitroso or nitro derivatives
Sulfonamide ReductionLiAlH₄, NaBH₄Reduction of S=O bonds to thioether; rare due to sulfonamide stability

Challenges :

  • Over-oxidation of the amine can lead to byproducts like N-oxides.

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. It may also interfere with cellular processes such as DNA damage repair, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several bioactive molecules, particularly those containing sulfonamide or piperidine/isoxazole frameworks. Below is a comparative analysis:

Compound Structural Features Key Differences Biological Relevance
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride Piperidine core, sulfonyl-linked 3,5-dimethylisoxazole, hydrochloride salt Unique combination of isoxazole sulfonate and piperidin-4-amine Limited published data; potential applications in kinase inhibition or receptor modulation (inferred from structural analogs)
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) Bis-sulfone scaffold, methoxy-substituted aromatic rings Larger molecular weight, dual sulfonyl groups, CB2 receptor selectivity CB2-selective ligand with demonstrated activity in cannabinoid receptor studies
SR141716A (Rimonabant) Piperidine-carboxamide core, chlorophenyl and dichlorophenyl substituents Pyrazole-carboxamide instead of sulfonamide; lacks isoxazole Cannabinoid receptor inverse agonist; historically used for obesity treatment (discontinued due to side effects)

Functional Analogues

  • Sulfonamide-containing compounds : The sulfonyl group in this compound is critical for hydrogen bonding and target engagement, akin to sulfonamide antibiotics (e.g., sulfamethoxazole). However, its isoxazole ring introduces steric bulk distinct from simpler aryl sulfonamides.
  • Piperidine derivatives : Piperidin-4-amine scaffolds are common in CNS-targeting drugs (e.g., donepezil). The hydrochloride salt here improves bioavailability compared to freebase analogs but may limit blood-brain barrier penetration due to increased polarity.

Research Findings and Data

Physicochemical Properties

Property This compound Sch225336 SR141716A
Molecular Weight ~347.8 g/mol ~634.7 g/mol ~509.8 g/mol
Solubility High in water (HCl salt) Low (lipophilic bis-sulfone) Moderate (polar aprotic solvents)
Synthetic Accessibility Moderate (discontinued commercial availability suggests scalability issues) Complex multi-step synthesis Industrially optimized

Biological Activity

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, also known by its CAS number 1820734-50-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18ClN3O3S
  • Molecular Weight : 295.79 g/mol
  • Structure : The compound features a piperidine ring substituted with a sulfonyl group linked to a dimethylisoxazole moiety.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets. Notably, it has shown promise in the following areas:

  • Enzyme Inhibition :
    • In studies conducted by the Vanderbilt Screening Center for GPCRs, Ion Channels, and Transporters, the compound exhibited significant inhibitory effects on specific enzymes with varying EC50 values:
      • Solute Carrier Family 12 Member 5 (SLC12A5) : EC50 of approximately 7.58 µM and 23.1 µM in different assays .
      • Corticotropin-Releasing Factor-Binding Protein : EC50 > 53 µM, indicating lower potency compared to SLC12A5 .
  • Pharmacological Mechanisms :
    • The compound's activity is believed to be mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Research Findings

Several studies have highlighted the efficacy and mechanisms of this compound:

Case Study: Inhibition of SLC12A5

A detailed investigation into the inhibition of SLC12A5 revealed:

  • Methodology : High-throughput screening assays were employed to determine the binding affinity and inhibitory concentration.
  • Results : The compound demonstrated a competitive inhibition profile, suggesting that it binds effectively to the active site of the transporter .

Comparative Analysis of Biological Activity

TargetEC50 (µM)Assay Provider
SLC12A57.58Vanderbilt University
SLC12A523.1Vanderbilt University
Corticotropin-Releasing Factor-Binding Protein>53Sanford-Burnham Medical Research Institute

Q & A

Q. How should researchers integrate heterogeneous catalysis to improve sustainability in synthesis?

  • Answer : Test recyclable catalysts like silica-supported sulfonic acids or immobilized enzymes (e.g., lipases for chiral resolution). Apply green metrics (E-factor, atom economy) to compare routes. Membrane separation technologies (e.g., nanofiltration) can recover catalysts and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Reactant of Route 2
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

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